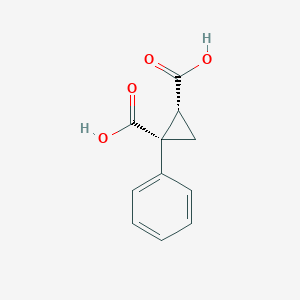
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its cyclopropane ring, which is substituted with a phenyl group and two carboxylic acid groups. The stereochemistry of this compound is denoted by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenyl-substituted alkenes with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The separation and purification of the enantiomers can be achieved through techniques such as chiral chromatography or crystallization using chiral resolving agents.
化学反应分析
Types of Reactions
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcyclopropanone derivatives, while reduction can produce cyclopropanol derivatives.
科学研究应用
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a model for studying enzyme-catalyzed reactions and stereoselectivity.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific chiral properties.
作用机制
The mechanism by which (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity.
相似化合物的比较
Similar Compounds
- (1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid
- (1S,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid
- (1R,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid
Uniqueness
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantiomers and diastereomers may exhibit different reactivities and biological activities, making it a valuable compound for stereochemical studies and applications.
属性
分子式 |
C11H10O4 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC 名称 |
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-9(13)8-6-11(8,10(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)/t8-,11+/m0/s1 |
InChI 键 |
CPBWKVACBJABJR-GZMMTYOYSA-N |
手性 SMILES |
C1[C@H]([C@@]1(C2=CC=CC=C2)C(=O)O)C(=O)O |
规范 SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


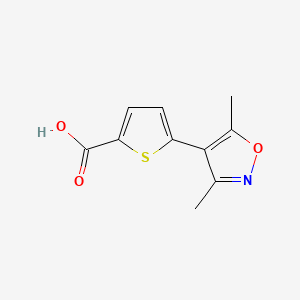
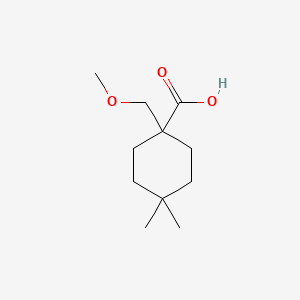
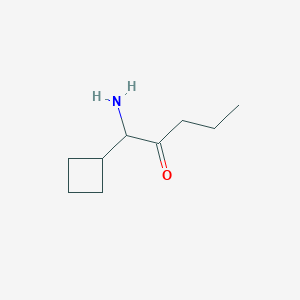
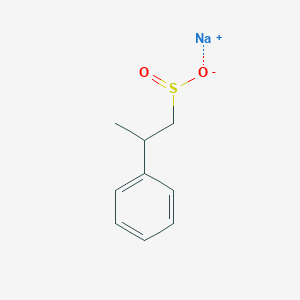
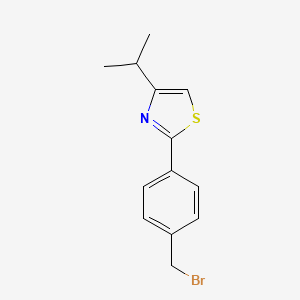

![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)
![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)
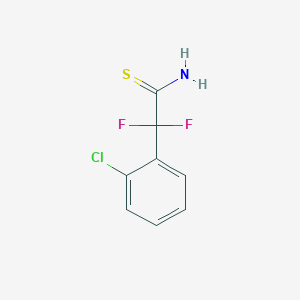
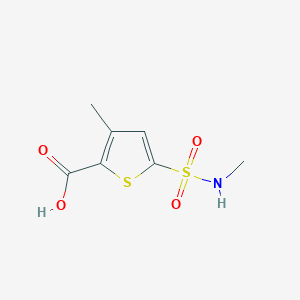
![2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)

![2-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13155236.png)

